Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenylsulfonylamino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the introduction of the phenylsulfonylamino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis applications.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid involves its interaction with various molecular targets. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The phenylsulfonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and sulfonylamino derivatives. Examples include Boc-(S)-3-amino-3-(4-cyanophenyl)propionic acid and Boc-(S)-3-amino-2-(methylsulfonylamino)propionic acid.
Uniqueness
Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid is unique due to the combination of the Boc protecting group and the phenylsulfonylamino group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H20N2O6S |
---|---|
Molecular Weight |
344.39 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
SIWHQQQQQGDBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.